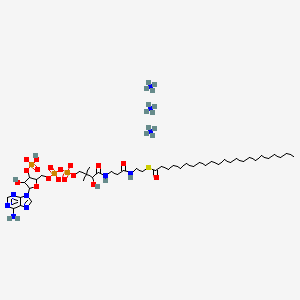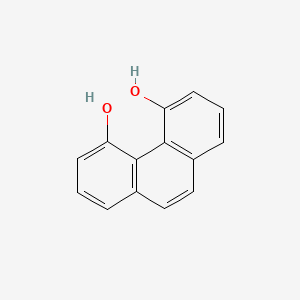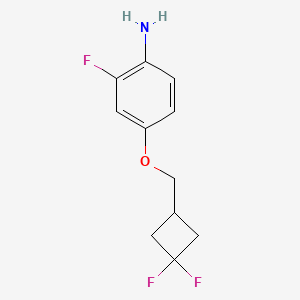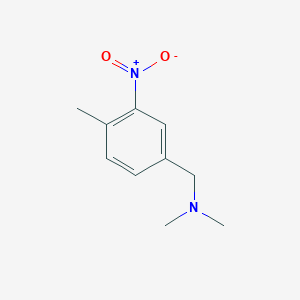
4-(Difluoromethyl)-3,5-dimethoxy-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3,5-dimethoxy-phenol is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenolic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the phenol ring.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3,5-dimethoxy-phenol may involve large-scale difluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-3,5-dimethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3,5-dimethoxy-phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3,5-dimethoxy-phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)-3,5-dimethoxy-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2,6-dimethoxy-phenol: Similar structure but with different positions of the methoxy groups.
Uniqueness: 4-(Difluoromethyl)-3,5-dimethoxy-phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donor ability. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(12)4-7(14-2)8(6)9(10)11/h3-4,9,12H,1-2H3 |
Clé InChI |
RHNMKLYJYVZFLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C(F)F)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)




![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
